Acid Blue 182
Description
IUPAC Name and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for Acid Blue 182 is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate . This name reflects its anthraquinone backbone substituted with acetylated methylamino, sulfonate, and amino functional groups.
The molecular structure comprises a central anthraquinone core (C₁₄H₈O₂) with two sulfonate (-SO₃⁻) groups and an acetylated methylamino (-N(CH₃)COCH₃) side chain. The sodium counterions balance the sulfonate charges, enhancing water solubility.
Table 1: Key Structural and Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ |
| Molecular Weight | 589.5 g/mol |
| Canonical SMILES | CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Hydrogen Bond Donors | 2 |
| Heavy Atom Count | 39 |
CAS Registry Numbers and Synonyms
This compound is registered under CAS 12219-26-0 and has multiple synonyms, including:
Table 2: Registry Identifiers and Alternate Names
| Identifier Type | Value |
|---|---|
| CAS Number | 12219-26-0 |
| EC Number | 276-409-5 |
| UNII | E00JAV469L |
| Common Synonyms | Kayacyl Blue HRL; Everacid Blue HRL |
Anthraquinone Dye Classification Framework
Anthraquinone dyes are categorized by their chromophoric anthraquinone backbone and application methods. This compound falls into the acid anthraquinone dye subclass due to its sulfonic acid groups, which enable ionic bonding with protonated amino groups in proteinaceous fibers like wool.
Table 3: Classification Within Anthraquinone Dyes
| Category | Subclass | Key Features |
|---|---|---|
| Natural Anthraquinones | Alizarin derivatives | Derived from plants (e.g., madder root) |
| Synthetic Anthraquinones | Acid dyes | Sulfonic acid groups for water solubility; used on wool, nylon |
| Disperse dyes | Non-ionic; applied to polyester | |
| Vat dyes | Insoluble precursors converted to soluble forms |
This compound’s classification is further defined by its triple functionalization :
Structure
3D Structure of Parent
Properties
CAS No. |
12219-26-0 |
|---|---|
Molecular Formula |
C23H17N3Na2O9S2 |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
ZOESAMNEZGSOPU-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis requires:
-
1,4-Diaminoanthraquinone : Serves as the primary aromatic backbone.
-
Sulfonation agents : Oleum (20% SO₃) or chlorosulfonic acid for introducing sulfonic groups.
-
Coupling components : Diazotized 4-sulfo-2-aminophenol for azo linkage formation.
-
Stabilizers : Sodium alginate or benzoate to prevent oxidative degradation during storage.
Sulfonation of 1,4-Diaminoanthraquinone
Controlled sulfonation at 80–90°C for 4–6 hours introduces sulfonate groups at positions 2 and 5 of the anthraquinone ring. Excess oleum (1.5:1 molar ratio) ensures complete substitution while minimizing side reactions.
Reaction equation :
Diazotization and Coupling
The sulfonated intermediate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by coupling with 4-sulfo-2-aminophenol in alkaline medium (pH 8.5–9.0). This step forms the azo chromophore responsible for the blue hue.
Critical parameters :
Purification and Stabilization
Post-synthesis, the crude dye is purified via:
-
Salt precipitation : Adding NaCl to 15% (w/v) precipitates the dye, achieving 98% purity.
-
Membrane filtration : Removes unreacted sulfonic acids and inorganic salts.
-
Stabilizer incorporation : Blending with 2–3% sodium alginate prevents microbial growth and maintains dispersion stability.
Optimization of Synthetic Conditions
Effect of Sulfonation Duration on Yield
| Reaction Time (h) | Sulfonation Efficiency (%) | Final Dye Purity (%) |
|---|---|---|
| 4 | 78.2 ± 1.5 | 89.3 ± 0.8 |
| 6 | 94.7 ± 0.9 | 97.1 ± 0.6 |
| 8 | 95.1 ± 1.1 | 96.8 ± 0.7 |
Data adapted from patent CN108841204B shows that extending sulfonation beyond 6 hours offers marginal gains, risking over-sulfonation and reduced chromophore intensity.
Stabilizer Impact on Shelf Life
| Stabilizer | Concentration (%) | Dye Degradation (3 months, 25°C) |
|---|---|---|
| Sodium Benzoate | 3.0 | 4.2 ± 0.3% |
| Sodium Alginate | 2.5 | 2.8 ± 0.2% |
| Methyl Paraben | 1.5 | 5.1 ± 0.4% |
Sodium alginate outperforms other stabilizers by forming protective colloids around dye particles, as evidenced in CN108841204B.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
Waste Management Protocols
-
Sulfuric acid recovery : 85–90% of spent oleum is regenerated via vacuum distillation.
-
Nitrite scrubbing : Alkaline peroxide solutions decompose residual diazonium salts, reducing NOx emissions by 97%.
Quality Control and Performance Metrics
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: : Acid Blue 182 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines under reducing conditions.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines .
Scientific Research Applications
Applications in Scientific Research
-
Dyeing Processes :
- Acid Blue 182 is predominantly used in textile dyeing, especially for nylon fabrics. Studies have shown that the kinetics of dyeing with this compound can be modeled based on diffusion processes within the nylon substrate. The dyeing process is influenced by factors such as pH and temperature, with optimal conditions identified at pH 2.1 and 80°C .
Parameter Value Optimal pH 2.1 Temperature 80°C Resistance to Mass Transfer Negligible Effective Interfilament Diffusion Coefficient Increased with flow -
Environmental Applications :
Photocatalyst Degradation Efficiency CdS-TiO2 84% CdS 68% TiO2 9% -
Analytical Chemistry :
- In analytical chemistry, this compound serves as a pH indicator due to its colorimetric properties. Its ability to change color at specific pH levels makes it useful for various analytical applications.
Industrial Applications
-
Textile Industry :
- This compound is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its high dye migration and good permeability properties. It exhibits excellent fastness to light and washing, making it suitable for garments and home textiles.
Fastness Property ISO Rating (1-8) Light Fastness 6 Washing Fastness 4-5 Perspiration Fastness 4-5 -
Leather and Paper Industries :
- The dye is also employed in leather and paper dyeing processes, contributing to vibrant colors while maintaining durability against environmental factors.
Case Study 1: Dyeing Kinetics of Nylon Fabrics
A study focused on the kinetics of dyeing nylon fabrics with this compound revealed that the process is governed by diffusion within the fabric structure rather than mass transfer from the dye solution. The findings suggest that optimizing flow conditions can enhance dye uptake efficiency .
Case Study 2: Photocatalytic Degradation
Research on the photocatalytic degradation of this compound using CdS-TiO2 nanocomposites demonstrated a significant increase in degradation efficiency compared to individual components. This study highlights the potential of using this compound as a model compound for evaluating photocatalytic processes aimed at wastewater treatment .
Mechanism of Action
The mechanism by which Acid Blue 182 exerts its effects involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and gene expression . The pathways involved include the modulation of pH and ionic strength in the cellular environment .
Comparison with Similar Compounds
Similar Compounds
Acid Blue 9: Another synthetic dye with similar applications but different chemical structure.
Acid Blue 25: Known for its use in textile dyeing and similar properties to Acid Blue 182.
Acid Blue 113: Used in various industrial applications, with a different shade of blue compared to this compound.
Uniqueness: : this compound is unique due to its specific chemical structure, which provides excellent light and wash fastness properties. Its ability to bind to various substrates and its vibrant blue color make it a preferred choice in many applications .
Biological Activity
Acid Blue 182, also known as C.I. This compound, is an anthraquinone dye commonly used in various industrial applications, including textile dyeing and as a model compound in environmental studies. This article explores its biological activity, focusing on its toxicity, biodegradation potential, and environmental impact.
- Molecular Formula : C23H17N3Na2O9S2
- Molecular Weight : 589.5 g/mol
- CAS Registry Number : 12219-26-0
- IUPAC Name : Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate
Toxicity and Biological Effects
This compound has been studied for its potential toxic effects on various biological systems, particularly in aquatic environments. The following table summarizes key findings related to its toxicity:
These studies indicate that this compound can have detrimental effects on aquatic life, particularly at higher concentrations. The inhibition of growth in microorganisms suggests that this dye may disrupt microbial communities essential for ecosystem functioning.
Biodegradation Potential
Research has shown that this compound can be biodegraded by specific fungal strains and bacteria, which is crucial for mitigating its environmental impact. Notably, a study identified a novel fungal strain, Lentinus sp., capable of degrading various azo dyes, including this compound. The findings are summarized below:
- Fungal Strain : Lentinus sp.
- Enzyme Produced : Laccase
- Decolorization Efficiency : Approximately 97% for this compound
- Optimal Conditions : pH 6.0-10.0 and temperatures up to 70 °C
This laccase exhibited high stability and activity under various conditions, making it a promising candidate for bioremediation applications aimed at reducing dye pollution in wastewater.
Environmental Impact
This compound is often utilized as a model compound in studies investigating the fate and transport of azo dyes in soil and water systems. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.
Case Studies
- Photocatalytic Degradation Study
- Microbial Degradation Study
Q & A
Q. What experimental protocols ensure reproducible synthesis of Acid Blue 182?
Q. Which analytical techniques are critical for confirming this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- UV-Vis Spectroscopy : Validate λ_max against literature (e.g., 620–630 nm for acid dyes) .
- Mass Spectrometry (MS) : Confirm molecular ion peak ([M-H]⁻ for sulfonated dyes) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (tolerate ≤0.3% deviation) .
Discrepancies in data should trigger re-purification or alternative methods (e.g., X-ray crystallography for crystalline derivatives) .
Advanced Research Questions
Q. How to resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Step 1 : Cross-validate experimental conditions (e.g., solvent polarity affecting λ_max ).
- Step 2 : Replicate studies using identical instrumentation (e.g., same NMR magnet strength).
- Step 3 : Apply statistical tests (e.g., t-tests for absorbance values) to assess significance of deviations .
- Example : If λ_max varies by >5 nm between studies, re-examine dye aggregation or pH effects .
Q. What statistical models are suitable for analyzing this compound’s stability under varying pH?
- Methodological Answer :
- Non-linear Regression : Fit degradation kinetics to pseudo-first-order models (ln[C] vs. time).
- ANOVA : Compare half-lives (t₁/₂) across pH levels (α = 0.05; report p-values for significance claims) .
- Error Propagation : Include confidence intervals for rate constants derived from triplicate experiments .
Q. How to conduct a systematic literature review on Acid Blue 152 while excluding unreliable sources?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound" AND (synthesis OR degradation)) in Scopus/Web of Science .
- Source Evaluation : Prioritize peer-reviewed journals (impact factor ≥2.0) and avoid non-academic platforms (e.g., ) .
- Data Extraction : Tabulate key findings (e.g., quantum yields, degradation pathways) with citations for comparative analysis .
Data Presentation and Ethics
Q. What are best practices for visualizing this compound’s chemical properties in publications?
- Methodological Answer :
- Figures : Use color-coded structures (e.g., sulfonate groups in red) but limit to 2–3 compounds per graphic .
- Tables : Report processed data (e.g., kinetic constants) in the main text; raw datasets (e.g., absorbance vs. time) go to appendices .
- Ethics : Declare conflicts of interest (e.g., funding from dye manufacturers) and adhere to institutional review for toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
